molecular formula C12H12N2O3 B13954414 4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 4-oxo-, ethyl ester CAS No. 50609-59-1

4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 4-oxo-, ethyl ester

Cat. No.: B13954414
CAS No.: 50609-59-1
M. Wt: 232.23 g/mol
InChI Key: YGTOZAFCXGHMCT-UHFFFAOYSA-N
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Description

4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 4-oxo-, ethyl ester is a heterocyclic compound with a fused pyridine and pyrimidine ring systemThe presence of a bridgehead nitrogen atom in its structure contributes to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 4-oxo-, ethyl ester typically involves cyclative condensation reactions. One common method includes the condensation of 2-enamino- or 2-formamidino-substituted pyridine derivatives with α-[(hetero)aryl]acetyl chlorides . Another approach involves the transition metal-catalyzed direct C−H arylation of 3-unsubstituted pyrido[1,2-a]pyrimidones with haloarenes . Additionally, halogenation of the starting compounds at position 3, followed by Suzuki−Miyaura arylation, is also employed .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 4-oxo-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities and chemical properties .

Mechanism of Action

The mechanism of action of 4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 4-oxo-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, the keto oxygen atom at position C-4 and the nitrogen atom in the pyrimidine ring can chelate metal ions, influencing enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 4-oxo-, ethyl ester is unique due to its specific ring structure and the presence of a bridgehead nitrogen atom. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .

Properties

CAS No.

50609-59-1

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

ethyl 2-(4-oxopyrido[1,2-a]pyrimidin-3-yl)acetate

InChI

InChI=1S/C12H12N2O3/c1-2-17-11(15)7-9-8-13-10-5-3-4-6-14(10)12(9)16/h3-6,8H,2,7H2,1H3

InChI Key

YGTOZAFCXGHMCT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN=C2C=CC=CN2C1=O

Origin of Product

United States

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